molecular formula C7H6BrNO2 B144560 Methyl 4-Bromopicolinate CAS No. 29681-42-3

Methyl 4-Bromopicolinate

Cat. No. B144560
CAS RN: 29681-42-3
M. Wt: 216.03 g/mol
InChI Key: JZFLATQBIPILFS-UHFFFAOYSA-N
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Description

Methyl 4-Bromopicolinate is not directly mentioned in the provided papers, but related compounds and synthesis methods can offer insights into its properties and potential synthesis pathways. The papers discuss various brominated picolinates and their derivatives, which are structurally related to Methyl 4-Bromopicolinate.

Synthesis Analysis

The synthesis of brominated picolinates and their derivatives is a topic of interest in several papers. For instance, the synthesis of copper(II) complexes with 6-bromopicolinic acid is described, which involves the preparation and characterization of these complexes using spectroscopic methods and X-ray crystal structure analysis . Another paper details the reductive homocoupling of 6-bromopicoline to yield a bipyridine derivative, which is a high-yielding process using either Ni·bpy catalyzed electrosynthesis or a catalytic modification of the Ullmann synthesis employing Pd(OAc)2 . These methods could potentially be adapted for the synthesis of Methyl 4-Bromopicolinate.

Molecular Structure Analysis

The molecular structure of brominated picolinates is discussed in the context of copper(II) complexes, where the coordination polyhedron is described as intermediate between square-pyramidal and trigonal-bipyramidal . The crystal structure of a related compound, methyl cephalonate bromoacetate, is also analyzed, revealing an orthorhombic space group and dimensions that provide insights into the molecular conformation of brominated compounds .

Chemical Reactions Analysis

The chemical reactions involving brominated picolinates include the formation of copper(II) complexes , the homocoupling of 6-bromopicoline , and the synthesis of various brominated quinolines and quinazolines, which are key intermediates for biologically active compounds . These reactions demonstrate the reactivity of brominated picolinates and their potential in forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated picolinates are inferred from their thermal stability, magnetic properties, and spectroscopic characteristics. The copper(II) complexes with 6-bromopicolinic acid exhibit paramagnetic behavior or antiferromagnetic interactions, which are determined by magnetic susceptibility measurements . The thermal stability of these complexes is assessed by TGA/DTA methods . Spectroscopic methods, including IR, EPR, and X-ray diffraction, are used to characterize the compounds and provide information on their physical and chemical properties .

Scientific Research Applications

Asymmetric Synthesis and Pharmaceutical Applications

Methyl 4-Bromopicolinate has been utilized in the synthesis of biologically active compounds. For instance, it served as a starting material in the first asymmetric synthesis of the anti-inflammatory alkaloid CJ-14877 and its enantiomer, demonstrating interleukin-1beta inhibitory activities (Aoyagi et al., 2009).

Building Blocks for Pharmaceuticals and Agrochemicals

The compound has been a key building block in pharmaceuticals and agrochemicals. Verdelet et al. (2011) developed an efficient synthesis of derivatives like 3-benzyloxy-4-bromopicolinate ester, highlighting its potential for creating biologically relevant targets (Verdelet et al., 2011).

Application in Organic Synthesis

Methyl 4-Bromopicolinate has been instrumental in organic synthesis processes. For example, 6-Bromopicoline, a related compound, has been reductively homocoupled to yield significant derivatives (Cassol et al., 2000).

Research on Alternatives to Methyl Bromide

Research on methyl bromide alternatives for pest and pathogen control in agriculture has included methyl 4-Bromopicolinate derivatives. This research is crucial due to environmental concerns related to methyl bromide use (Schneider et al., 2003).

Chemical Behavior in Soil Treatment

Understanding the chemical behavior and fate of methyl bromide derivatives, including those related to Methyl 4-Bromopicolinate, is vital for optimizing soil treatment in agriculture (Tao & Maciel, 2002).

Synthesis of Quinoline Derivatives

The compound has been used in the synthesis of quinoline derivatives, essential in pharmaceutical research (Wlodarczyk et al., 2011).

Safety And Hazards

Methyl 4-Bromopicolinate is classified as an eye irritant (Eye Irrit. 2) according to the GHS classification . The safety precautions include avoiding contact with skin and eyes, avoiding inhalation of dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

methyl 4-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFLATQBIPILFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510923
Record name Methyl 4-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Bromopicolinate

CAS RN

29681-42-3
Record name Methyl 4-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromopicolinate
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromopyridine-2-carboxylic acid (0.5 g, 2.5 mmol, Apollo Scientific) in a mixture of ethyl acetate (15 mL) and methanol (1.5 mL), was added dropwise a solution of trimethylsilyldiazomethane (3.7 mL, 2 M in diethyl ether, 7.4 mmol), at about 0° C. After the addition was complete the temperature was raised to rt and the mixture stirred for about another 1.5 h at rt. The resulting mixture was concentrated in vacuo and diethyl ether (25 mL) was added to the residue. The resulting mixture was filtered and concentrated in vacuo. The residue was purified by column chromatography (SiO2, diethyl ether/hexanes 1:1) to give methyl 4-bromopyridine-2-carboxylate (0.39 g, 1.8 mmol, 73%) as a pale yellow solid: 1H-NMR (CDCl3, Bruker 400 MHz) δ 4.03 (3H, s), 7.67 (1H, dd, J=5.0, 1.6 Hz), 8.31 (1H, d, J=1.6 Hz), 8.57 (1H, d, J=5.0 Hz).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-bromopyridine hydrochloride (595 mg, 3.06 mmol) in DCM (20 mL) is washed with aqueous NaHCO3 (2×20 mL), dried (MgSO4) and filtered. The filtrate is made up to 45 mL by the addition of more DCM, then water (3 mL) is added, followed by iron(II) sulphate heptahydrate (8.51 g, 30.6 mmol) and conc. H2SO4 (0.95 mL, 9.18 mmol). In a separate flask, methyl pyruvate (4.15 mL, 46 mmol) is treated with hydrogen peroxide (3.5 mL, 30.6 mmol, 30% solution in water) at −10° C., then this solution is added to the DCM/water mixture at −10° C. with vigorous stirring. After 15 minutes, the reaction is diluted with iced water (100 mL) and extracted into DCM (4×20 mL). The combined DCM phases are dried (MgSO4) and removed in vacuo. The title compound is obtained after sequential column chromatography (gradient elution—10-40% EtOAc in heptane with 0.5% triethylamine, then repeating with 0-20% EtOAc in heptane with 0.5% triethylamine).
Quantity
595 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
4.15 mL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
8.51 g
Type
catalyst
Reaction Step Five
Name
DCM water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-Bromopicolinate
Reactant of Route 2
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Methyl 4-Bromopicolinate
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Methyl 4-Bromopicolinate
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Methyl 4-Bromopicolinate
Reactant of Route 5
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Methyl 4-Bromopicolinate
Reactant of Route 6
Reactant of Route 6
Methyl 4-Bromopicolinate

Citations

For This Compound
9
Citations
T Verdelet, G Mercey, N Correa, L Jean, PY Renard - Tetrahedron, 2011 - Elsevier
A practical and rapid preparation of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters 10 and 16 was developed in four steps, respectively, in 38% and 31% overall yield. …
Number of citations: 23 www.sciencedirect.com
RJ Sundberg, S Jiang - Organic preparations and procedures …, 1997 - Taylor & Francis
It was reasoned that the addition of sodium bromide or sodium iodide might facilitate the reaction. This proved to be the case as indicated by yields of the methyl ester 3 given in Table 1. …
Number of citations: 34 www.tandfonline.com
J Luo, M Davenport, D Ess, T Liu - 2023 - chemrxiv.org
Cross-electrophile coupling (XEC) between aryl halides and alkyl halides is a streamlined approach for C(sp2)−C(sp3) bond construction, which is highly valuable in medicinal …
Number of citations: 2 chemrxiv.org
Y Wen, S Lun, Y Jiao, W Zhang, T Liu, F Yang… - European Journal of …, 2023 - Elsevier
… Briefly, commercially available methyl 4-bromopicolinate 7 underwent a Suzuki coupling reaction with 4-isopropylbenzeneboronic acid in the presence of Pd(PPh 3 ) 4 and Na 2 CO 3 in …
Number of citations: 5 www.sciencedirect.com
A Carbo, RD Gandour, R Hontecillas… - Journal of medicinal …, 2016 - ACS Publications
… A solution of 33 (300 mg, 1.2 equiv), methyl 4-bromopicolinate (1.0 equiv), an K 2 CO 3 (2.0 equiv) in mixture of DME/H 2 O 9:1 (5 mL) was degassed with argon for 10 min. Then, Pd[(P(…
Number of citations: 37 pubs.acs.org
ME Liosi, JA Ippolito, SP Henry… - Journal of medicinal …, 2022 - ACS Publications
… According to General Method A: Methyl 4-bromopicolinate (399.7 mg, 1.85 mmol) was mixed with (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid (438.6 mg, 1.85 mmol) and cesium …
Number of citations: 8 pubs.acs.org
E Sandoval, MJ Lafuente-Monasterio… - Journal of Medicinal …, 2017 - ACS Publications
Since the appearance of resistance to the current front-line antimalarial treatments, ACTs (artemisinin combination therapies), the discovery of novel chemical entities to treat the …
Number of citations: 9 pubs.acs.org
P Hamel, D Riendeau, C Brideau… - Journal of medicinal …, 1997 - ACS Publications
… Step 1: Methyl 4-Bromopicolinate. A suspension of 4-bromopicolinic acid 17 (1 g) in EtOAc (25 mL) was esterified with excess ethereal diazomethane. After chromatography (1:1 EtOAc/…
Number of citations: 35 pubs.acs.org
V Bacauanu - 2021 - search.proquest.com
… MeO O methyl 4-(difluoromethyl)picolinate (40) N CF2H Prepared following general procedure A using methyl 4-bromopicolinate (107.4 mg, 0.50 mmol, 1.0 equiv.), …
Number of citations: 0 search.proquest.com

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